molecular formula C12H9NO2 B8653283 3-Benzo[1,3]dioxol-5-ylpyridine

3-Benzo[1,3]dioxol-5-ylpyridine

カタログ番号: B8653283
分子量: 199.20 g/mol
InChIキー: WWOYLDUWPSQRRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzo[1,3]dioxol-5-ylpyridine is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

3-Benzo[1,3]dioxol-5-ylpyridine features a unique structure that combines a benzo[d][1,3]dioxole moiety with a pyridine ring. This structural combination contributes to its diverse biological activities and makes it a valuable scaffold in drug design.

Molecular Formula : C_{11}H_{9}NO_{2}
Molecular Weight : 191.23 g/mol

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of 3-benzodioxole compounds possess significant antimicrobial properties:

  • Study Findings : A series of derivatives were tested against various bacterial strains, showing effective inhibition.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
4eSarcina80 nM
4eStaphylococcus aureus110 nM

These results demonstrate the potential of this compound in developing new antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to 3-benzodioxole:

  • Mechanistic Insights : Compounds with similar structures have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines.
Cell Line IC50 (µM) Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that such compounds could be developed as anticancer therapeutics with favorable selectivity .

Antiparasitic Activity

The antiparasitic effects of derivatives have also been investigated:

  • In vitro Studies : Research indicated that certain derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease.
Concentration (µg/mL) % Reduction in Epimastigotes
2550%
5064%

This highlights the potential for these compounds in treating parasitic infections .

Synthetic Methodologies

The synthesis of 3-benzodioxol-5-ylpyridine and its derivatives has been achieved through various methodologies:

Total Synthesis Approaches

Recent advancements have unified synthetic routes for creating benzo[d][1,3]dioxole-type compounds, enhancing efficiency and yield:

  • A study reported the total synthesis of several derivatives using Pd-catalyzed arylation and asymmetric hydrogenation techniques, achieving high enantiomeric purity .

Biocatalytic Methods

The use of microbial systems for the reduction of ketones containing the benzo[d][1,3]dioxole moiety has been explored:

  • Bacterial strains such as Lactobacillus paracasei were found to effectively reduce ketones to their corresponding alcohols with high enantiomeric excess (>99%) .

Case Studies

Several case studies illustrate the practical applications of 3-benzodioxol-5-ylpyridine:

Case Study on Antimicrobial Efficacy

A recent study evaluated various benzotriazole derivatives against clinical isolates of Staphylococcus aureus, demonstrating enhanced antibacterial potency through structural modifications .

Case Study on Anticancer Activity

A study focused on thiourea derivatives incorporating benzo[d][1,3]dioxol moieties showed promising results in inhibiting cancer cell proliferation while exhibiting low toxicity towards normal cells .

特性

分子式

C12H9NO2

分子量

199.20 g/mol

IUPAC名

3-(1,3-benzodioxol-5-yl)pyridine

InChI

InChI=1S/C12H9NO2/c1-2-10(7-13-5-1)9-3-4-11-12(6-9)15-8-14-11/h1-7H,8H2

InChIキー

WWOYLDUWPSQRRH-UHFFFAOYSA-N

正規SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CC=C3

製品の起源

United States

Synthesis routes and methods

Procedure details

A mixture of 3,4-(methylenedioxy)phenylboronic acid (500 mg, 3.0 mmol), 3-bromopyridine (290 μl, 476 mg, 3.0 mmol), 2 M Na2CO3 (3.05 ml, 6.0 mmol), tetrakis(triphenylphosphine)palladium (35 mg, 0.03 mmol), EtOH (0.75 ml) and toluene (3 ml) was heated in a microwave reactor at 120° C. for 40 min. Another crop of 3,4-(methylenedioxy)phenylboronic acid (250 mg, 1.5 mmol) was added and the mixture heated under microwaves at 120° C. for 10 min. The reaction mixture was filtered and the layers were separated. The organic phase was extracted twice with 1 M HCl. All the aqueous phases were combined, basified with 5 M NaOH and extracted twice with EtOAc. The combined organic phases were dried (Na2SO4), filtered and evaporated to give 585 mg of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。